1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine is a chemical compound with the molecular formula C12H13N It is known for its unique structure, which includes an indene moiety and a propynylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with propargylamine under specific conditions. One common method includes:
Starting Materials: 2,3-dihydro-1H-indene and propargylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the propargylamine, which then undergoes nucleophilic substitution with 2,3-dihydro-1H-indene to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the propynylamine group.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride
- ®-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine methanesulfonate
- 1-(Prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its combination of an indene moiety and a propynylamine group makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-12(13)11-8-7-9-5-3-4-6-10(9)11/h1,3-6,11-12H,7-8,13H2 |
InChI Key |
IFTXHIPDAPWSQP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCC2=CC=CC=C12)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.